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Compound of Interest

Compound Name: 4-Flavanol, 4'-methoxy-

CAS No.: 5162-64-1

Cat. No.: B13807968 Get Quote

Executive Summary
4'-Methoxyflavan-4-ol (systematically named 2-(4-methoxyphenyl)chroman-4-ol) is a

structurally significant flavonoid derivative characterized by a saturated C-ring and a methoxy

substitution at the 4'-position of the B-ring. As a critical intermediate and metabolic product in

phytochemical research, understanding its stereochemical nuances and synthetic pathways is

essential for drug development professionals and synthetic chemists. This whitepaper provides

a rigorous, field-proven guide to its structural architecture, spectroscopic fingerprint, and the

catalytic methodologies required for its stereoselective synthesis.

Chemical Identity & Structural Architecture
The core scaffold of 4'-methoxyflavan-4-ol consists of a benzopyran system (chroman) linked

to a methoxy-substituted phenyl ring. The saturation of the C2=C3 double bond and the

reduction of the C4 carbonyl (relative to its flavone precursor) introduce two chiral centers at C2

and C4, leading to complex stereochemical dynamics.

Table 1: Physicochemical Properties
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Property Value / Description

Chemical Name 2-(4-methoxyphenyl)chroman-4-ol

Molecular Formula C₁₆H₁₆O₃

Molar Mass 256.30 g/mol

Appearance White to off-white crystalline solid

Melting Point (cis-isomer) 150–151 °C[1]

Solubility
Soluble in Methanol, Chloroform,

Dichloromethane; Insoluble in Water

UV-Vis (λmax in CHCl₃) 242 nm, 276 nm[1]

Stereochemistry & Conformational Dynamics
The reduction of flavones typically yields the cis-isomer of the resulting flavan-4-ol as the major

thermodynamic product[1]. In the chroman ring system, the preferred half-chair conformation

dictates that the bulky aryl group at C2 adopts an equatorial position to minimize 1,3-diaxial

steric clashes.

When the hydride attacks the C4 carbonyl, it approaches from the less hindered axial face.

This forces the resulting C4 hydroxyl group into an equatorial position. Because both the C2-

aryl and C4-hydroxyl groups are equatorial, their relative relationship is cis (e.g., 2R,4S or

2S,4R). This di-equatorial arrangement is highly stable and is unequivocally confirmed by NMR

coupling constants (detailed in Section 3).
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Stereochemical logic governing the selective formation of the cis-isomer.

Spectroscopic Fingerprint
Validating the synthesis of 4'-methoxyflavan-4-ol relies heavily on Nuclear Magnetic

Resonance (NMR) spectroscopy. The diagnostic feature of the cis-isomer is the splitting pattern

of the C3 protons.

Mechanistic Proof via NMR: The axial proton at C3 (Ha-3) appears as a doublet of doublet of

doublets (ddd) at δ 2.19 ppm with large coupling constants (

Hz)[1]. These large

values indicate trans-diaxial coupling with both H-2 and H-4. If H-2 and H-4 are both axial, the
substituents attached to C2 (the aryl group) and C4 (the hydroxyl group) must both be
equatorial, confirming the cis geometry.

Table 2: ¹H and ¹³C NMR Spectral Data (CDCl₃)
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Position

¹H NMR (δ, ppm) &
Coupling (

in Hz)

¹³C NMR (δ, ppm)

C-2 5.15 (m, 1H) 76.72

C-3 (axial)
2.19 (ddd,

, 1H)
39.85

C-3 (equatorial)
2.53 (ddd,

, 1H)
39.85

C-4 5.12 (m, 1H) 65.91

C-5
7.54 (d,

, 1H)
127.57

C-6 6.94 (m, 1H) 116.73

C-7 7.22 (m, 1H) 129.16

C-8
6.90 (dd,

, 1H)
114.04

C-4a - 125.72

C-8a - 154.58

C-1' - 132.53

C-2', C-6' 7.37–7.41 (m, 2H) 126.97

C-3', C-5' 6.96–7.03 (m, 2H) 120.91

C-4' - 159.55

-OCH₃ 3.84 (s, 3H) 55.34

-OH
1.74 (d,

, 1H)
-
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Data sourced from authoritative spectroscopic characterizations of the synthesized

compound[1].

Synthetic Methodology: Co(II) Phthalocyanine-
Catalyzed Reduction
Sodium borohydride (NaBH₄) alone is typically insufficient to reduce the conjugated C2=C3

double bond of flavones. However, the introduction of Cobalt(II) phthalocyanine (CoPc) acts as

a single-electron transfer mediator. Co(II) is reduced by NaBH₄ to Co(I), which then transfers

an electron to the flavone, facilitating a highly efficient tandem reduction of both the C2=C3

double bond and the C4 carbonyl in a single pot[1].

Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, utilizing visual and chromatographic

feedback loops to ensure success.

Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 4'-methoxyflavone

in 15 mL of anhydrous methanol. Purge the system with nitrogen gas for 5 minutes to

prevent unwanted oxidative side reactions.

Catalyst Activation: Add 0.05 mmol (5 mol%) of Cobalt(II) phthalocyanine (CoPc) to the

solution. Causality note: The CoPc acts as the electron shuttle; without it, the reaction will

stall at the unreduced double bond.

Hydride Introduction: Cool the mixture slightly in a water bath. Slowly add 4.0 mmol of

NaBH₄ in small portions over 10 minutes to safely manage the exothermic evolution of

hydrogen gas.

Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction

progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile

phase. The starting material (flavone) will disappear, and a new spot with a lower Rf value

will emerge. The lower Rf is caused by the increased polarity of the newly formed hydrogen-

bonding C4 hydroxyl group.

Quenching & Extraction: Once TLC confirms complete conversion (typically 2-4 hours),

quench the reaction by carefully adding 20 mL of cold distilled water. Extract the aqueous
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mixture with Dichloromethane (3 x 15 mL).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify the crude residue via silica gel column

chromatography to yield pure cis-4'-methoxyflavan-4-ol.
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Tandem reduction workflow of 4'-methoxyflavone to cis-4'-methoxyflavan-4-ol.

Biological & Metabolic Context
Beyond synthetic chemistry, 4'-methoxyflavan-4-ol and its derivatives hold significance in

xenobiotic metabolism. Research into the microbial biotransformation of flavonoids has

demonstrated that microorganisms, such as Mucor ramannianus, can metabolize related
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precursors (like 4'-hydroxyflavanone) into various substituted flavan-4-ols, including 2,4-trans-

3'-hydroxy-4'-methoxyflavan-4-ol[2]. Understanding the chemical synthesis and stereochemical

properties of these compounds provides an essential baseline for researchers evaluating the

bioavailability, metabolic fate, and potential pharmacological bioactivity of dietary flavonoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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